3-isocyanatooxetane
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Overview
Description
3-Isocyanatooxetane is a chemical compound characterized by the presence of an isocyanate group (-NCO) attached to an oxetane ring. Oxetanes are four-membered cyclic ethers that exhibit unique reactivity due to the strain in their ring structure. The combination of the isocyanate group and the oxetane ring makes this compound an interesting compound for various chemical applications, particularly in the field of polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanatooxetane typically involves the reaction of oxetane derivatives with phosgene or other isocyanate precursors. One common method is the reaction of 3-hydroxyoxetane with phosgene to form this compound. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods: In industrial settings, the production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as the nonphosgene approach are being explored. These methods include the use of carbamate intermediates, which are thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatooxetane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, particularly in the presence of acids or bases, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Acids/Bases: Catalyze the ring-opening of the oxetane ring.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Linear or Branched Compounds: Resulting from ring-opening reactions.
Scientific Research Applications
3-Isocyanatooxetane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds
Mechanism of Action
The mechanism of action of 3-isocyanatooxetane primarily involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in polymerization reactions and the modification of surfaces. The oxetane ring’s strain also contributes to its reactivity, particularly in ring-opening reactions .
Comparison with Similar Compounds
3-Isocyanatopropane: Similar in structure but lacks the cyclic ether ring.
3-Isocyanatobutane: Another isocyanate with a different carbon chain length.
Oxetane: The parent compound without the isocyanate group.
Uniqueness of 3-Isocyanatooxetane: The combination of the isocyanate group and the strained oxetane ring makes this compound unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
1491781-04-4 |
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Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
3-isocyanatooxetane |
InChI |
InChI=1S/C4H5NO2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
InChI Key |
QQWZMVOASAQEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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